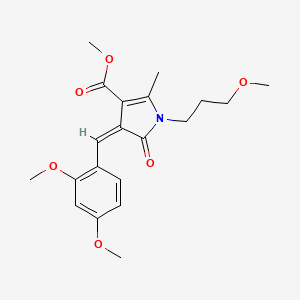
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively in the laboratory.
Mecanismo De Acción
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It also acts as an antagonist at the 5-HT2C receptor, which is another subtype of the serotonin receptor. These receptors are involved in the regulation of mood, anxiety, and reward processing. This compound has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in laboratory experiments. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It has also been shown to increase the activity of several brain regions, including the prefrontal cortex, amygdala, and hippocampus, which are involved in mood regulation and memory processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages for laboratory experiments, including its well-characterized mechanism of action and its ability to modulate several neurotransmitter systems. It has also been shown to have anxiolytic and antidepressant effects in animal models, which make it a potential candidate for drug development. However, this compound also has several limitations, including its potential for abuse and its side effects, which include sedation and motor impairment.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One area of research is the development of novel compounds that target the same neurotransmitter systems as this compound but with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Additionally, research is needed to investigate the long-term effects of this compound on brain function and behavior.
Métodos De Síntesis
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide can be synthesized through various methods, including the reaction of 3-chlorobenzoyl chloride with 1-(2-phenylethyl)piperazine, followed by the addition of ammonia to form this compound hydrochloride. Another method involves the reaction of 3-chlorobenzoic acid with 1-(2-phenylethyl)piperazine, followed by the addition of thionyl chloride and ammonia to form this compound hydrochloride. The synthesis of this compound has also been achieved through the reaction of 1-(2-phenylethyl)piperazine with 3-chlorophenyl isocyanate, followed by the addition of ammonia to form this compound hydrochloride.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. This compound has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems, which are involved in mood regulation and reward processing.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(15-17)21-19(24)23-13-11-22(12-14-23)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXGJXWWVKWJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5346502.png)
![2-(2,6-dichlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5346506.png)
![4,4-difluoro-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5346509.png)
![allyl 7-methyl-3-oxo-2-(3-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346511.png)

![2-butyl-5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5346522.png)
![5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5346537.png)

![2-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}benzonitrile](/img/structure/B5346554.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346560.png)
![N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)urea](/img/structure/B5346569.png)
![1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole](/img/structure/B5346570.png)
![N-(5-chloropyridin-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5346590.png)
![N-ethyl-N-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5346592.png)